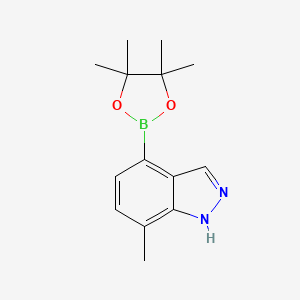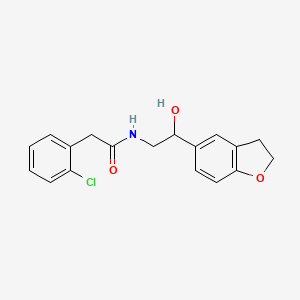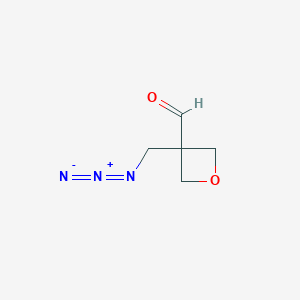
3-(Azidomethyl)oxetane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of “3-(Azidomethyl)oxetane-3-carbaldehyde” involves bromination of pentaerythritol and metriol with a mixture of hydrobromic, acetic, and sulfuric acids, followed by cyclization in the presence of a phase-transfer catalyst TBAB, with the formation of oxetane ring and replacement of bromide substituents with azide ions .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether . This structure contributes to its unique properties and potential applications in various fields of research .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps. For instance, the formation of the oxetane ring from an epoxide requires 13-17 kcal/mol activation energy, therefore, moderate heating is required . Subsequent ring-expansion barriers were calculated for oxetane to THF at 25 kcal/mol and THF to tetrahydropyran (THP) at 38 kcal/mol .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
- 3-(Azidomethyl)oxetane-3-carbaldehyde and its analogs are integral in the synthesis of various organic compounds. For example, their role in the formation of fused or binary heterocyclic systems, as demonstrated in the chemistry of 2-chloroquinoline-3-carbaldehyde, is significant (Hamama et al., 2018). Additionally, the study on indol-3-yl-carbaldehyde oximes with electrophilic alkenes/alkynes highlights the potential for generating various organic structures, including nitrones and carbolines (Malamidou-Xenikaki et al., 1997).
Use in Coordination Chemistry and Magnetic Materials
- The application in coordination chemistry is evident in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters, which demonstrate single-molecule magnetic behavior, utilize carbaldehyde oximes as ligands, underlining the utility of such compounds in developing new magnetic materials (Giannopoulos et al., 2014).
Development of Novel Synthetic Methodologies
- The compound plays a crucial role in developing novel synthetic methods. For instance, gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols highlights the practical and efficient creation of valuable substrates for drug discovery (Ye et al., 2010). Similarly, the synthesis of 5-substituted-4-carbaldehyde-1,2,3-triazole derivatives illustrates the scope and safety of reactions involving such compounds (Journet et al., 2001).
Pharmaceutical and Medicinal Chemistry Applications
- Schiff’s bases of chloro-coumarin aldehydes have been synthesized and evaluated as antimicrobial agents, showcasing the potential of carbaldehyde derivatives in pharmaceutical applications (Bairagi et al., 2009).
Applications in Heterocyclic Chemistry
- Carbaldehyde derivatives are used in creating complex heterocyclic structures. The synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde from vinyl azides demonstrates the versatility of these compounds in heterocyclic chemistry (Chen et al., 2014).
Properties
IUPAC Name |
3-(azidomethyl)oxetane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-1-5(2-9)3-10-4-5/h2H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKFJXAKPPWCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CN=[N+]=[N-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-ethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2713414.png)
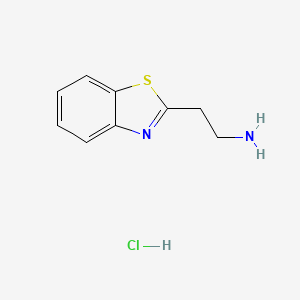
![4-{2-[(Tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarbonitrile](/img/structure/B2713421.png)
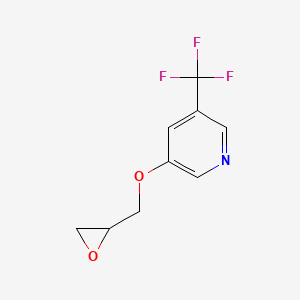
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-ethoxyphenyl)amino)formamide](/img/structure/B2713425.png)
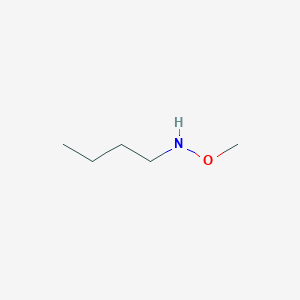
![2-(4-Ethoxyanilino)-N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]propanamide](/img/structure/B2713429.png)
![1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-nitrophenyl)urea](/img/structure/B2713431.png)
![[(E)-[1-Cyano-2-(methylamino)-2-oxoethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B2713432.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2713434.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-methylbenzenesulfonamide](/img/structure/B2713435.png)
